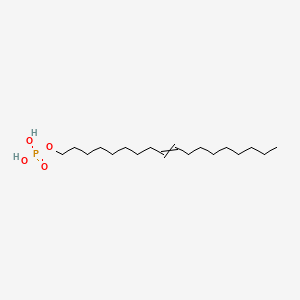
2,3,3',4',5,5'-Hexachlorobiphenyl
説明
Molecular Structure Analysis
The molecular structure of 2,3,3’,4’,5,5’-Hexachlorobiphenyl consists of two benzene rings with chlorine atoms substituted at the 2, 3, 4, and 5 positions on each ring .Physical And Chemical Properties Analysis
2,3,3’,4’,5,5’-Hexachlorobiphenyl is a light yellow, soft, sticky resin . It has a boiling point of 385-420 °C . Its density is 1.40 g/mL .科学的研究の応用
Solubility in Supercritical Fluids
Research by Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,3,3',4',5,5'-hexachlorobiphenyl, in supercritical fluids such as carbon dioxide, methanol, and n-butane. Their findings are significant for understanding the behavior of PCBs in different environments and could aid in developing methods for PCB remediation and extraction (Anitescu & Tavlarides, 1999).
Metabolic Behavior in Animals
The metabolic behavior of hexachlorobiphenyls, including this compound, was studied by Hutzinger et al. (1972) in pigeons, rats, and brook trout. Their research provides insights into how different species metabolize PCBs, which is crucial for assessing environmental and health impacts (Hutzinger et al., 1972).
Metabolism by Human Cytochrome P450
A study by Ariyoshi et al. (1995) investigated the metabolism of 2,4,5,2',4',5'-hexachlorobiphenyl, a structurally similar compound, by human cytochrome P450. Their work contributes to understanding how PCBs are processed in the human body, providing crucial information for assessing potential health risks (Ariyoshi et al., 1995).
Enzyme Activity Induction
Research by Stonard and Greig (1976) examined how different hexachlorobiphenyl isomers, including 2,2',4,4',5,5'-hexachlorobiphenyl, affect hepatic microsomal enzyme activity in rats. Their findings are important for understanding the biochemical effects of PCB exposure (Stonard & Greig, 1976).
Fungal Degradation of PCBs
Kamei et al. (2006) explored the degradation of various PCBs, including 2,3',4,4',5,5'-hexachlorobiphenyl, by the white-rot fungus Phlebia brevispora. This research is significant for developing bioremediation strategies for PCB-contaminated environments (Kamei et al., 2006).
Safety and Hazards
作用機序
Mode of Action
It is known that pcbs, in general, can interact with their targets and cause changes at the molecular level . For instance, they can induce the expression of certain genes, leading to changes in cellular function .
Biochemical Pathways
It is known that pcbs can disrupt various biochemical pathways, leading to downstream effects such as metabolic disruption
Pharmacokinetics
It is known that pcbs, in general, are lipophilic and can accumulate in fatty tissues . They are also resistant to metabolism and can persist in the body for a long time .
Result of Action
In vitro studies have indicated that it may contribute to metabolic disruption and could potentially lead to conditions such as nonalcoholic fatty liver disease (nafld) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3’,4’,5,5’-Hexachlorobiphenyl. For instance, its persistence in the environment can lead to bioaccumulation in organisms, potentially increasing its toxicity . Furthermore, its lipophilic nature means that it can accumulate in fatty tissues, which can influence its bioavailability and effects .
特性
IUPAC Name |
1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUOPSGLWYCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865965 | |
| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39635-34-2 | |
| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)


![2,2,2-Trifluoro-n-[(1s)-1-phenylethyl]acetamide](/img/structure/B1593809.png)





